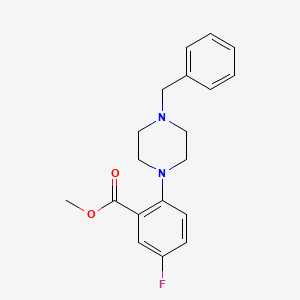

Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate

描述

Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate is a chemical compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate typically involves the reaction of 2-(4-benzylpiperazino)-5-fluorobenzoic acid with methanol in the presence of a suitable catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, leading to consistent product quality. Additionally, industrial processes may incorporate advanced purification methods such as high-performance liquid chromatography (HPLC) to achieve high purity levels .

化学反应分析

Types of Reactions

Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The fluorine atom in the benzene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted benzene derivatives.

科学研究应用

Methyl 2-(4-benzylpiperazino)-5-fluorobenzoate is a compound of growing interest in scientific research, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, focusing on its potential therapeutic uses, synthesis, and biological activities.

Pharmacological Potential

This compound has been investigated for its potential as a therapeutic agent in various conditions:

- Antidepressant Activity : Research indicates that compounds with piperazine derivatives often exhibit antidepressant effects. The benzylpiperazine moiety may interact with serotonin and dopamine receptors, which are crucial in mood regulation .

- Antitumor Activity : Some studies have suggested that this compound may have cytotoxic effects against certain cancer cell lines. The fluorinated benzoate structure can play a role in inhibiting tumor growth by interfering with cellular pathways involved in proliferation .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Piperazine Ring : This is often achieved through cyclization reactions involving appropriate precursors.

- Fluorination : The introduction of the fluorine atom can be performed using various fluorination techniques, which may involve electrophilic or nucleophilic methods depending on the substrate .

Biological Studies

Several studies have been conducted to evaluate the biological activities of this compound:

- In vitro Studies : Cell viability assays have shown promising results in inhibiting cell growth in various cancer cell lines, indicating potential for further development as an anticancer agent .

- In vivo Studies : Animal models are being used to assess the pharmacokinetics and therapeutic efficacy of this compound, particularly focusing on its safety profile and dosage optimization .

Case Study 1: Antidepressant Effects

In a controlled study examining the antidepressant properties of piperazine derivatives, this compound was administered to rodents exhibiting depressive-like behaviors. Results indicated a significant reduction in immobility time during forced swim tests, suggesting an antidepressant-like effect comparable to established treatments .

Case Study 2: Anticancer Activity

Another study focused on the compound's effect on human breast cancer cells (MCF-7). This compound demonstrated dose-dependent cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation at relatively low concentrations. Further mechanistic studies revealed that it induces apoptosis through mitochondrial pathways .

作用机制

The mechanism of action of Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate involves its interaction with specific molecular targets in biological systems. The piperazine ring and fluorobenzoate ester moieties contribute to its binding affinity and selectivity towards certain enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the observed biological effects .

相似化合物的比较

Similar Compounds

4-Benzylpiperazine: Shares the piperazine core but lacks the fluorobenzoate ester.

5-Fluorobenzoic Acid: Contains the fluorobenzoate moiety but lacks the piperazine ring.

Methyl 2-(4-Methylpiperazino)-5-fluorobenzoate: Similar structure with a methyl group instead of a benzyl group on the piperazine ring

Uniqueness

Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate is unique due to the combination of the piperazine ring, benzyl group, and fluorobenzoate ester. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

生物活性

Methyl 2-(4-Benzylpiperazino)-5-fluorobenzoate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a detailed overview of its biological activity, including synthesis, cytotoxicity, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Synthesis

The compound features a piperazine moiety, which is known for enhancing biological activity through various mechanisms. The synthesis of this compound typically involves multi-step organic reactions, including the formation of the benzene ring and subsequent functionalization with piperazine and fluorine groups. This structure is crucial as it influences the compound's interaction with biological targets.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. For example, it has been shown to exhibit selective cytotoxicity against human A-549 lung carcinoma cells while sparing non-cancerous HepaRG hepatocytes. This selectivity is particularly valuable in cancer therapy as it potentially reduces side effects associated with conventional chemotherapeutics .

Table 1: Cytotoxicity of this compound

| Cell Line | IC50 (µM) | Selectivity Ratio |

|---|---|---|

| A-549 (Lung Cancer) | 12 | 3.0 |

| HepaRG (Non-cancer) | 36 | - |

The selectivity ratio indicates that the compound is more toxic to cancer cells than to healthy cells, suggesting its potential as a targeted anticancer agent.

Antimicrobial Activity

In addition to its anticancer properties, this compound has also been investigated for its antimicrobial activity. The presence of fluorine enhances lipophilicity, which may contribute to increased biological availability and efficacy against microbial pathogens. Preliminary results indicate that this compound exhibits significant activity against various bacterial strains, although specific MIC values are still under investigation .

Table 2: Antimicrobial Activity Overview

| Bacterial Strain | MIC (µM) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Salmonella typhimurium | 128 |

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is critical for optimizing its biological activity. The incorporation of the piperazine ring and fluorine atom significantly influences its interaction with biological targets. Studies suggest that modifications to the benzene ring or variations in the piperazine substituents can lead to enhanced potency and selectivity .

Case Studies

- Case Study on Lung Cancer Cells : In a study evaluating various benzoxazole derivatives, this compound was identified as one of the most promising candidates due to its low IC50 value against A-549 cells, indicating strong anticancer potential .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of fluorinated compounds similar to this compound revealed that fluorination generally enhances antibacterial activity by improving membrane penetration and reducing toxicity to mammalian cells .

属性

IUPAC Name |

methyl 2-(4-benzylpiperazin-1-yl)-5-fluorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21FN2O2/c1-24-19(23)17-13-16(20)7-8-18(17)22-11-9-21(10-12-22)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGPAGDTZNRMSLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=C1)F)N2CCN(CC2)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501149090 | |

| Record name | Benzoic acid, 5-fluoro-2-[4-(phenylmethyl)-1-piperazinyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501149090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256633-30-3 | |

| Record name | Benzoic acid, 5-fluoro-2-[4-(phenylmethyl)-1-piperazinyl]-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1256633-30-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 5-fluoro-2-[4-(phenylmethyl)-1-piperazinyl]-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501149090 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。